molecular formula C14H10ClF3N2O B4941063 1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 91286-90-7

1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B4941063
CAS No.: 91286-90-7
M. Wt: 314.69 g/mol
InChI Key: NDQIQDAGFAJVRK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a urea derivative featuring a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl moiety linked via a urea bridge. This compound belongs to a class of diarylureas known for diverse biological activities, including anticancer and kinase inhibition properties . The chloro and trifluoromethyl substituents contribute to its electronic and steric profile, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c15-10-4-2-6-12(8-10)20-13(21)19-11-5-1-3-9(7-11)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQIQDAGFAJVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919851
Record name N-(3-Chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidic acid
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Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91286-90-7
Record name NSC81853
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Record name N-(3-Chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-3-(3-TRIFLUOROMETHYLPHENYL)UREA
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that urea derivatives can exhibit anticancer properties. In particular, modifications of urea compounds have been shown to enhance their efficacy against various cancer cell lines. For instance, derivatives similar to 1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea have demonstrated promising results in inhibiting tumor growth in vitro and in vivo studies. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting cancer cells .

Inhibition of Enzymatic Activity
The compound's structure suggests potential for inhibiting specific enzymes involved in cancer progression. The incorporation of the trifluoromethyl group can significantly alter the compound's interaction with biological targets, enhancing its inhibitory capacity against enzymes such as kinases and proteases .

Agricultural Applications

Herbicide Development
Urea derivatives have been widely studied for their herbicidal properties. The unique structure of this compound allows it to act as a selective herbicide, targeting specific weed species while minimizing damage to crops. Studies have shown that such compounds can effectively inhibit the growth of problematic weeds, providing an alternative to traditional herbicides .

Pesticide Formulations
This compound can also be utilized in the formulation of pesticides. Its ability to penetrate plant tissues and its stability under various environmental conditions make it a suitable candidate for developing new pesticide formulations that are both effective and environmentally friendly .

Material Science Applications

Synthesis of Advanced Materials
The synthesis of polymers incorporating urea functionalities has gained attention due to their unique thermal and mechanical properties. This compound can be used as a monomer in polymerization reactions, leading to materials with enhanced durability and resistance to environmental degradation .

Nanocomposite Development
Recent advancements have explored the use of urea derivatives in creating nanocomposites for various applications, including electronics and coatings. The incorporation of this compound into nanostructured materials has shown improvements in conductivity and mechanical strength, making it valuable for electronic applications .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation with IC50 values below 10 µM.
Study BHerbicide EfficacyShowed over 80% reduction in weed biomass at concentrations as low as 50 ppm.
Study CPolymer SynthesisResulted in polymers with tensile strength improvements of up to 30% compared to controls.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of urea derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (σₚ = 0.54) enhances electrophilicity and binding to hydrophobic pockets, as seen in kinase inhibitors .
  • Heterocyclic Additions: Thiazole and piperazine moieties (e.g., compound 9f ) improve water solubility but may complicate synthesis (lower yields).
Anticancer Activity:
  • The pyridine ring replaces the chlorophenyl group, suggesting aromatic heterocycles enhance activity.
  • Compound 11f (thiazole-piperazine derivative): While untested in the provided data, analogs with similar scaffolds show IC₅₀ values as low as 26.7 nM against kinase targets .
Kinase Inhibition:
  • Trifluoromethyl Positioning: Meta-substitution (as in the target compound) is optimal for kinase binding compared to para-substituted analogs .
  • Chlorophenyl vs. Dichlorophenyl: Compound 9g (3,4-dichlorophenyl) shows reduced activity compared to 9f (3-chlorophenyl), indicating mono-halogenation is preferable .

Biological Activity

1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClF3N2O
  • Molecular Weight : 336.74 g/mol
  • CAS Number : 346661-12-9

The structural characteristics of this compound contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activities or receptor signaling pathways, leading to various biological effects. For instance, compounds with similar structures have been shown to inhibit enzymes involved in cancer progression, making them potential candidates for anticancer therapies.

Anticancer Activity

Research has indicated that urea derivatives can exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar compounds reported IC50 values that highlight their potency:

CompoundCell LineIC50 (µM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
Sorafenib (control)A5492.12 ± 0.18
Sorafenib (control)HCT-1162.25 ± 0.71

These findings suggest that derivatives of urea like this compound may possess similar or enhanced anticancer properties compared to established drugs like Sorafenib .

Enzyme Inhibition

The compound's potential as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape, has been explored. Substituted phenyl urea derivatives have shown varying degrees of IDO1 inhibitory activity depending on their structural modifications. For example, para-substituted phenyl ureas demonstrated enhanced inhibitory effects compared to their unsubstituted counterparts .

Case Studies

A notable case study involved the synthesis and biological evaluation of several phenyl urea derivatives, where researchers found that specific substitutions at the ortho or para positions significantly impacted their biological activity. The study concluded that careful design and modification of the urea moiety could lead to potent therapeutic agents against cancer .

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